Cas no 1554252-31-1 (1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)-)

1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)- 化学的及び物理的性質
名前と識別子
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- 1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)-
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- インチ: 1S/C8H15N3/c1-11-6-5-10-8(11)7-3-2-4-9-7/h7,9H,2-6H2,1H3
- InChIKey: WQJYQGIQGDYTFO-UHFFFAOYSA-N
- ほほえんだ: C1(C2CCCN2)N(C)CCN=1
1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-762973-0.05g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-762973-0.25g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-762973-5.0g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01106170-1g |
1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 1g |
¥5180.0 | 2023-04-10 | |
Enamine | EN300-762973-0.1g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-762973-2.5g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-762973-10.0g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-762973-1.0g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-762973-0.5g |
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole |
1554252-31-1 | 95% | 0.5g |
$877.0 | 2024-05-22 |
1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)- 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl)-に関する追加情報
Introduction to 1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl) (CAS No. 1554252-31-1)
1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl) (CAS No. 1554252-31-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of imidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
The chemical structure of 1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl) features a five-membered imidazole ring with a dihydro substitution and a methyl group at the 1-position. Additionally, it contains a pyrrolidine moiety attached to the 2-position of the imidazole ring. This combination of functional groups imparts unique chemical and biological characteristics to the molecule, making it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl) in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl) could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl) has also been investigated for its potential as an antifungal agent. A study conducted by researchers at the University of California found that this compound effectively inhibits the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action appears to involve disruption of fungal cell membrane integrity and inhibition of key metabolic pathways.
The pharmacokinetic properties of 1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl) have also been studied in detail. Preclinical studies have demonstrated that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These characteristics are crucial for its potential use as an orally administered therapeutic agent.
In terms of safety and toxicity, preliminary studies suggest that 1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl) has a favorable safety profile at therapeutic doses. However, further research is needed to fully evaluate its long-term safety and potential side effects in humans.
The synthesis of 1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl) involves several well-established chemical reactions. One common synthetic route involves the condensation of an appropriate imine with a pyrrolidine derivative followed by reduction to form the dihydroimidazole ring. This synthetic approach allows for the efficient production of the compound on both laboratory and industrial scales.
In conclusion, 1H-Imidazole, 4,5-dihydro-1-methyl-2-(2-pyrrolidinyl) (CAS No. 1554252-31-1) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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